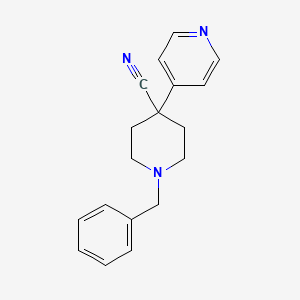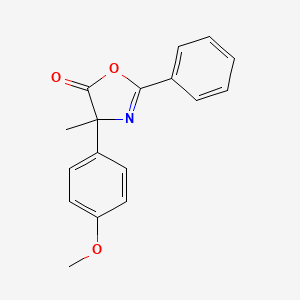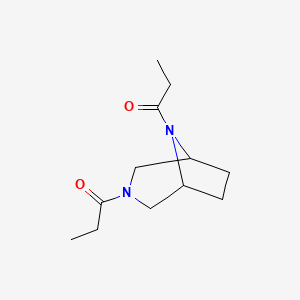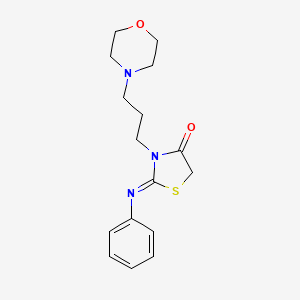
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a morpholinopropyl group, and a phenylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone typically involves the reaction of 3-(4-Morpholinyl)propyl isothiocyanate with an appropriate amine or imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new thiazolidinone derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Morpholinyl)propyl isothiocyanate
- 4-(3-Morpholinopropyl)-1-(piperonylidene)-3-thiosemicarbazide
- (3-Morpholinopropyl)triphenylphosphonium bromide
Uniqueness
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is unique due to its combination of a thiazolidinone ring with morpholinopropyl and phenylimino groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
55469-56-2 |
|---|---|
Molekularformel |
C16H21N3O2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H21N3O2S/c20-15-13-22-16(17-14-5-2-1-3-6-14)19(15)8-4-7-18-9-11-21-12-10-18/h1-3,5-6H,4,7-13H2 |
InChI-Schlüssel |
VHYXCLOASBURTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2C(=O)CSC2=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)

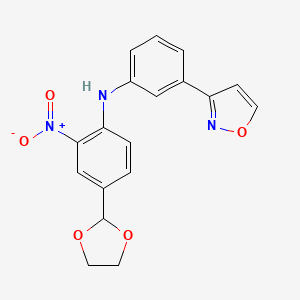
![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)




